Tenofovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

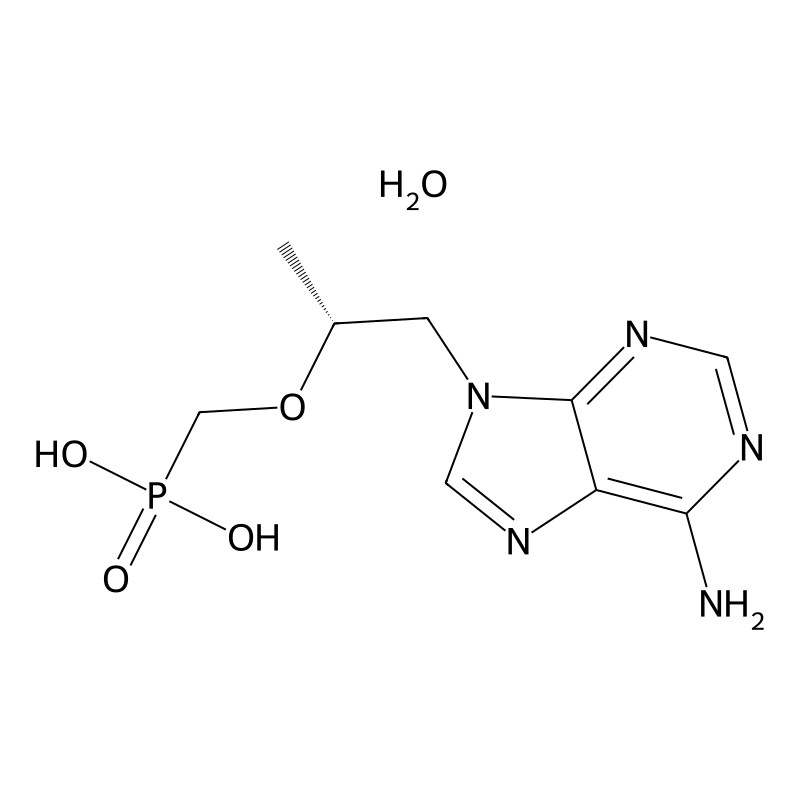

Tenofovir is an antiviral compound classified as a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus infection and chronic hepatitis B virus infection. The chemical structure of tenofovir includes a phosphonate group, which is crucial for its biological activity, making it distinct from other nucleoside analogs. Tenofovir is administered in the form of prodrugs, such as tenofovir disoproxil fumarate and tenofovir alafenamide, to enhance its bioavailability and therapeutic efficacy .

Tenofovir's antiviral effect targets viral replication in two ways:

- Competitive Inhibition: Tenofovir competes with natural nucleotides for binding to the viral reverse transcriptase enzyme []. This competition prevents the incorporation of the correct building blocks for viral DNA synthesis.

- Chain Termination: Once incorporated into viral DNA, tenofovir terminates chain elongation due to the absence of a 3'-hydroxyl group essential for further phosphodiester bond formation [].

By these mechanisms, tenofovir effectively halts viral replication and reduces the viral load in the body.

Tenofovir is generally well-tolerated, but side effects can occur []. Some potential safety concerns include:

- Kidney and bone toxicity: Long-term use of tenofovir can affect kidney function and bone mineral density []. Regular monitoring is crucial for patients on tenofovir therapy.

- Drug interactions: Tenofovir can interact with other medications, so it's essential to disclose all medications to the healthcare provider before starting tenofovir treatment [].

Pre-Exposure Prophylaxis (PrEP) for HIV Prevention

Tenofovir disoproxil fumarate (TDF) has revolutionized HIV prevention. Studies like iPrEx and Partners PrEP demonstrate its remarkable efficacy in reducing HIV acquisition by over 90% when used consistently as oral PrEP. Ongoing research explores long-acting injectable TDF formulations and topical TDF gels for enhanced user convenience and efficacy.

Novel Drug Delivery Systems

Researchers are actively developing innovative platforms for tenofovir delivery. Tenofovir alafenamide (TAF), a prodrug with superior intracellular penetration and reduced side effects, is widely used in HIV treatment. Additionally, long-acting TDF implants and nanoparticles are being investigated for sustained PrEP delivery, potentially improving adherence and reducing dosing frequency. []

The activation of tenofovir occurs through a bi-phosphorylation process, converting it into the biologically active metabolite known as tenofovir diphosphate. This transformation is essential for its function as an inhibitor of viral reverse transcriptase, where it competes with deoxyadenosine 5'-triphosphate during the synthesis of viral DNA. Once incorporated into the viral DNA strand, it induces chain termination due to the absence of a hydroxyl group at the 3' position, preventing further elongation of the DNA chain .

Tenofovir exhibits potent antiviral activity by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like human immunodeficiency virus. Its inhibitory constant is approximately 0.022 micromolar, indicating high potency. The compound shows minimal inhibition of human DNA polymerases, which contributes to its safety profile by reducing the risk of toxicity to human cells . Additionally, tenofovir has been studied for potential effects against severe acute respiratory syndrome coronavirus 2, highlighting its broad-spectrum antiviral potential .

The synthesis of tenofovir involves several steps:

- Starting Material: The synthesis begins with adenine as the primary starting material.

- Alkylation: Adenine undergoes regioselective alkylation using a chiral version of propylene carbonate and sodium hydroxide.

- Phosphorylation: The resulting compound is then reacted with a phosphonic acid derivative to form an ether bond.

- Final Conversion: The diethyl phosphonate group is converted to its acid form using trimethylsilyl chloride and sodium bromide .

This synthetic route allows for efficient production and has been optimized for scale-up in pharmaceutical manufacturing.

Tenofovir is primarily used in:

- Antiretroviral Therapy: For treating human immunodeficiency virus infections.

- Hepatitis B Treatment: It is effective in managing chronic hepatitis B virus infections.

- Pre-exposure Prophylaxis: Tenofovir disoproxil fumarate is used as a preventive measure against human immunodeficiency virus transmission in high-risk populations .

Recent studies have explored its potential applications against other viral infections, including severe acute respiratory syndrome coronavirus 2 .

Tenofovir interacts with various drugs, notably increasing the plasma concentrations of didanosine when co-administered, which may lead to adverse effects. It has also been shown to interact with protease inhibitors used in human immunodeficiency virus therapy, necessitating careful monitoring during combination treatments . The low protein binding (approximately 7.2%) allows for significant free drug concentrations in circulation, enhancing its therapeutic effects .

Tenofovir shares structural similarities with other nucleotide analogs but stands out due to its unique phosphonate structure and mechanism of action. Here are some similar compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Adefovir Dipivoxil | Nucleotide Analog | Inhibits viral reverse transcriptase | Primarily used for hepatitis B |

| Emtricitabine | Nucleoside Reverse Transcriptase Inhibitor | Inhibits viral reverse transcriptase | Has a fluorinated structure enhancing efficacy |

| Lamivudine | Nucleoside Analog | Inhibits viral reverse transcriptase | Used for both human immunodeficiency virus and hepatitis B |

| Zidovudine | Nucleoside Analog | Inhibits viral reverse transcriptase | One of the first antiretroviral drugs |

Uniqueness of Tenofovir:

- Tenofovir's phosphonate group enhances its stability and resistance to metabolic degradation compared to other nucleoside analogs.

- Its ability to induce chain termination effectively prevents viral replication while minimizing toxicity to human DNA polymerases.

Reverse Transcriptase Inhibition Thermodynamics

Tenofovir operates as a potent competitive inhibitor of reverse transcriptase enzymes through well-characterized thermodynamic mechanisms [1] [5]. The compound exhibits remarkable binding affinity to human immunodeficiency virus type 1 reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar, demonstrating superior potency compared to many nucleotide analogs [5]. This exceptional binding strength results from the compound's structural mimicry of deoxyadenosine triphosphate, allowing it to compete effectively with natural substrates at the enzyme active site [5] [6].

The thermodynamic profile of tenofovir-reverse transcriptase interactions reveals a spontaneous binding process characterized by negative Gibbs free energy values [22]. Enthalpy changes upon binding result from the formation and disruption of multiple molecular interactions, including hydrogen bonds and van der Waals forces between the inhibitor and enzyme residues [22]. The binding process involves the loss of hydrogen bonds between the protein and solvent, simultaneous formation of noncovalent interactions between tenofovir and the reverse transcriptase active site, and subsequent solvent reorganization around the complex surfaces [22].

Entropy changes during tenofovir binding reflect the conformational restrictions imposed upon both the inhibitor and enzyme upon complex formation [22]. The binding interaction demonstrates temperature dependence, with enhanced binding affinity observed at elevated temperatures, suggesting that increased molecular motion facilitates optimal positioning of tenofovir within the active site [3]. This thermodynamic behavior supports the concept of enthalpy-entropy compensation, where favorable enthalpic contributions from molecular interactions are partially offset by entropic penalties from reduced molecular freedom [22].

| Parameter | Value | Reference |

|---|---|---|

| Inhibitory constant (human immunodeficiency virus type 1 reverse transcriptase) | 0.022 μM | [5] |

| Michaelis constant (deoxyadenosine triphosphate, human immunodeficiency virus type 1 reverse transcriptase) | 0.33 μM | [8] |

| Inhibition mechanism | Competitive | [5] [8] |

| Binding free energy | Negative (spontaneous) | [22] |

| Temperature dependence | Enhanced binding at higher temperatures | [3] |

Hepatitis B Virus Polymerase Active Site Binding Kinetics

Tenofovir demonstrates exceptional binding kinetics to hepatitis B virus polymerase, functioning as a competitive inhibitor with respect to the natural substrate deoxyadenosine triphosphate [8]. The inhibitory constant for tenofovir diphosphate against hepatitis B virus polymerase measures 0.18 micromolar, which represents a 2.1-fold improvement over the Michaelis constant of deoxyadenosine triphosphate at 0.38 micromolar [8]. This superior binding affinity enables tenofovir to effectively compete with endogenous nucleotides for incorporation into nascent viral deoxyribonucleic acid chains [8].

Molecular docking studies reveal that tenofovir exhibits significantly stronger binding interactions with hepatitis B virus reverse transcriptase compared to structurally similar compounds [9] [20]. The (R)-enantiomer of tenofovir demonstrates a binding affinity of -11.54 kilocalories per mole, substantially superior to adefovir's binding energy of -9.10 kilocalories per mole [9] [20]. This difference translates to more than two orders of magnitude advantage in local drug concentration required for fifty percent inhibition [9]. The enhanced binding results from the stereochemical configuration of tenofovir's center of asymmetry, which optimally positions the compound within the hepatitis B virus polymerase active site [9] [20].

Kinetic analysis demonstrates that tenofovir diphosphate formation occurs efficiently in hepatic cells, with primary human hepatocytes achieving intracellular concentrations of 4.7 micromolar and hepatoma cell lines reaching 6.0 micromolar after twenty-four hours of incubation [8]. The compound exhibits superior phosphorylation efficiency compared to related nucleotide analogs, with tenofovir diphosphate achieving higher intracellular concentrations than the parent compound itself [8]. The active metabolite displays an exceptionally long intracellular half-life of 95 hours, providing sustained antiviral activity following drug administration [8].

| Cell Type | Tenofovir Diphosphate Concentration (μM) | Half-life (hours) | Phosphorylation Efficiency |

|---|---|---|---|

| Primary human hepatocytes | 4.7 | 95 | Higher than adefovir |

| Hepatoma cell lines | 6.0 | 95 | Higher than adefovir |

| Lymphoid cells | 5.2 | Not specified | Similar to adefovir |

| Primary lymphocytes | 1.0 | Not specified | Lower than other cells |

Chain Termination Efficiency Across Retroviral Families

Tenofovir exhibits remarkable chain termination efficiency across diverse retroviral enzyme systems through its mechanism as an obligate chain terminator [5] [6]. Upon incorporation into nascent viral deoxyribonucleic acid, tenofovir diphosphate prevents further deoxyribonucleic acid polymerization, effectively terminating reverse transcription and blocking viral replication [5] [6] [14]. The compound demonstrates superior per-stop-site inhibition efficiency compared to other nucleoside reverse transcriptase inhibitors, showing 1.4-fold greater effectiveness than emtricitabine in cellular assays [15].

Chain termination efficiency varies significantly among different retroviral enzyme variants and resistance mutations [13]. Wild-type human immunodeficiency virus type 1 reverse transcriptase demonstrates high baseline sensitivity to tenofovir-mediated chain termination [13]. However, specific insertion mutations can reduce this efficiency through enhanced excision mechanisms, with some variants showing 4-fold to 12-fold reduced susceptibility to inhibition by the next complementary nucleotide [13]. These resistance patterns highlight the dynamic equilibrium between nucleoside analog incorporation, excision activity, and ribonuclease H-mediated template degradation [14].

The molecular mechanism underlying tenofovir's chain termination involves the compound's incorporation competing directly with deoxyadenosine triphosphate during viral deoxyribonucleic acid synthesis [6] [14]. Once incorporated, tenofovir lacks the 3'-hydroxyl group necessary for subsequent phosphodiester bond formation, resulting in obligate chain termination [14]. The efficiency of this process depends on the balance between incorporation rates, excision activities, and the time available for nucleotide removal before template degradation occurs [14]. Across retroviral families, tenofovir maintains consistent chain termination capability, though specific kinetic parameters may vary based on individual polymerase characteristics and cellular environments [15].

| Enzyme System | Chain Termination Efficiency | Mechanism | Reference |

|---|---|---|---|

| Human immunodeficiency virus type 1 reverse transcriptase (wild-type) | High (baseline) | Chain termination after incorporation | [13] |

| Human immunodeficiency virus type 1 reverse transcriptase (insertion mutants) | 4-12 fold reduced | Enhanced excision capacity | [13] |

| Hepatitis B virus polymerase | High (competitive) | Competitive inhibition with deoxyadenosine triphosphate | [8] |

| Retroviral families (general) | 1.4-fold greater than emtricitabine | Per-stop-site inhibition efficiency | [15] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-1.6

Melting Point

UNII

W4HFE001U5

Related CAS

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of HIV-1 infection: , , , Truvada is indicated in antiretroviral combination therapy for the treatment of HIV-1 infected adults. , Truvada is also indicated for the treatment of HIV-1 infected adolescents, with NRTI resistance or toxicities precluding the use of first line agents, aged 12 to < 18 years. , , , Pre-exposure prophylaxis (PrEP): , , , Truvada is indicated in combination with safer sex practices for pre-exposure prophylaxis to reduce the risk of sexually acquired HIV-1 infection in adults at high risk. , ,

Livertox Summary

Drug Classes

Pharmacology

Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

Tenofovir is eliminated in the urine by tubular secretion and glomerular filtration. The elimination of this compound is driven by the activity of the human organic anion transporters 1 and 3 and its secretion is mainly ruled by the activity of the multidrug resistance-associated protein 4.

Accumulation of tenofovir in plasma is related to the presence of nephrotoxic effects. It is reported that tenofovir presents a volume of distribution of 0.813 L/kg.

The clearance of tenofovir is highly dependent on the patient renal stage and hence the clearance rate in patients with renal impairment is reported to be of 134 ml/min while in patients with normal function the clearance rate can be of 210 ml/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Disoproxil Fumarate Vaginal Ring for HIV Prevention Among Women in New York City.

AIDS Behav. 2017 Nov 16. doi: 10.1007/s10461-017-1962-8. [Epub ahead of print]

PubMed PMID: 29147810.

2: Gianotti N, Poli A, Nozza S, Galli L, Galizzi N, Ripa M, Merli M, Carbone A,

Spagnuolo V, Lazzarin A, Castagna A. Durability of switch regimens based on

rilpivirine or on integrase inhibitors, both in association with tenofovir and

emtricitabine, in HIV-infected, virologically suppressed patients. BMC Infect

Dis. 2017 Nov 16;17(1):723. doi: 10.1186/s12879-017-2831-9. PubMed PMID:

29145807.

3: Feig JL, Mediero A, Corciulo C, Liu H, Zhang J, Perez-Aso M, Picard L, Wilder

T, Cronstein B. The antiviral drug tenofovir, an inhibitor of Pannexin-1-mediated

ATP release, prevents liver and skin fibrosis by downregulating adenosine levels

in the liver and skin. PLoS One. 2017 Nov 16;12(11):e0188135. doi:

10.1371/journal.pone.0188135. eCollection 2017. PubMed PMID: 29145453.

4: Suh YS, Chun DI, Choi SW, Lee HW, Nho JH, Kwon SH, Cho JH, Won SH. Pathologic

femoral fracture due to tenofovir-induced Fanconi syndrome in patient with

chronic hepatitis B: A case report. Medicine (Baltimore). 2017 Nov;96(46):e8760.

doi: 10.1097/MD.0000000000008760. PubMed PMID: 29145330.

5: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat

/ Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61

[Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care

(IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/

PubMed PMID: 29144710.

6: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat

/ Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a

Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and

Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from

http://www.ncbi.nlm.nih.gov/books/NBK458440/

PubMed PMID: 29144685.

7: Mingione A, Maruca K, Chiappori F, Pivari F, Brasacchio C, Quirino T, Merelli

I, Soldati L, Bonfanti P, Mora S. High parathyroid hormone concentration in

tenofovir-treated patients are due to inhibition of calcium-sensing receptor

activity. Biomed Pharmacother. 2017 Nov 7;97:969-974. doi:

10.1016/j.biopha.2017.11.037. [Epub ahead of print] PubMed PMID: 29136775.

8: Mugwanya KK, Baeten JM, Wyatt C, Mugo NR, Celum CL, Ronald A, Kiarie J,

Katabira E, Heffron R; Partners PrEP Study and Partners Demonstration Project

Teams. Frequency of monitoring kidney function in HIV-uninfected persons using

daily oral tenofovir disoproxil fumarate pre-exposure prophylaxis. J Acquir

Immune Defic Syndr. 2017 Nov 6. doi: 10.1097/QAI.0000000000001575. [Epub ahead of

print] PubMed PMID: 29135656.

9: Robinson JA, Marzinke MA, Fuchs EJ, Bakshi RP, Spiegel HML, Coleman JS, Rohan

LC, Hendrix CW. Comparison Of The Pharmacokinetics And Pharmacodynamics Of

Single-Dose Tenofovir Vaginal Film And Gel Formulation (Fame-05). J Acquir Immune

Defic Syndr. 2017 Nov 7. doi: 10.1097/QAI.0000000000001587. [Epub ahead of print]

PubMed PMID: 29135651.

10: Carballo-Diéguez A, Giguere R, Dolezal C, Leu CS, Balán IC, Brown W 3rd, Rael

C, Richardson BA, Piper JM, Bekker LG, Chariyalertsak S, Chitwarakorn A, Gonzales

P, Holtz TH, Liu A, Mayer KH, Zorrilla CD, Lama JR, McGowan I, Cranston RD;

MTN-017 Protocol Team. Preference of Oral Tenofovir Disoproxil

Fumarate/Emtricitabine Versus Rectal Tenofovir Reduced-Glycerin 1% Gel Regimens

for HIV Prevention Among Cisgender Men and Transgender Women Who Engage in

Receptive Anal Intercourse with Men. AIDS Behav. 2017 Nov 8. doi:

10.1007/s10461-017-1969-1. [Epub ahead of print] PubMed PMID: 29119473.